4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a synthetic compound characterized by a pyrimidine core structure. This compound features an isopropoxy group at the 4-position, a methyl group at the 2-position, and a piperazin-1-yl group at the 6-position. The unique substitution pattern of this compound may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are important in pharmaceutical chemistry due to their ability to interact with various biological targets, thereby influencing multiple pathways in cellular processes . The specific chemical structure of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine allows it to potentially act as an inhibitor or modulator of certain enzymes or receptors.
The synthesis of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves several key steps:
The molecular formula for 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is C13H18N4O, with a molecular weight of approximately 250.31 g/mol. The structural representation highlights the pyrimidine core with distinct substituents:
The three-dimensional conformation of this molecule can significantly influence its biological activity due to steric hindrance and electronic effects.
4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo several chemical reactions:
The mechanism of action for 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or modulator, affecting the activity of these targets and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetic properties are crucial for elucidating its pharmacological profile .
The physical properties of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine include:
The chemical properties include:
4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has potential applications in medicinal chemistry due to its structural characteristics that allow interaction with biological targets. It may serve as a lead compound in drug development aimed at treating conditions influenced by enzyme modulation or receptor interaction. Furthermore, its derivatives could be explored for their efficacy in various therapeutic areas including oncology and neurology due to the pharmacological relevance of pyrimidine compounds in these fields .
The construction of the pyrimidine ring system serves as the foundational step in synthesizing 4-isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine. Two predominant cyclization methodologies are employed:
Biginelli-Type Condensation: This one-pot, multi-component reaction involves β-dicarbonyl compounds (e.g., acetylacetone), aldehydes, and urea/thiourea derivatives under acid catalysis. Cyclodehydration yields dihydropyrimidinone intermediates, which undergo subsequent oxidation (e.g., using HNO₃ or KMnO₄) to afford the fully aromatic 4,6-disubstituted pyrimidine core. This route is valued for its convergence but often requires stringent optimization to suppress oligomerization and control regioselectivity [8] [10].
Guanidine-Based Cyclization: Reaction of β-keto esters (e.g., ethyl acetoacetate) with guanidine hydrochloride under basic conditions (e.g., NaOEt/ethanol) provides direct access to 2-amino-4-methylpyrimidine intermediates. Alternative pathways utilize malononitrile derivatives with guanidine to yield 2-amino-4-cyanopyrimidines, offering distinct functionalization handles. This method delivers superior regiocontrol for the 2-methyl substitution but may necessitate additional steps to install the 6-position leaving group (typically chlorine) essential for piperazine coupling [8].
Table 1: Comparison of Pyrimidine Core Cyclization Methods
Method | Key Reagents | Typical Yield Range | Primary Advantage | Key Limitation |
---|---|---|---|---|
Biginelli-Type Condensation | Aldehyde, β-diketone, Urea, Acid catalyst | 40-65% | Convergent, one-pot | Regioselectivity challenges, Byproducts |
Guanidine Cyclization | β-keto ester, Guanidine hydrochloride, Base | 60-80% | Regioselective for 2-methyl | Requires halogenation for C6 activation |
The choice of substituents (R₁, R₂) in the cyclization precursors dictates the C4 and C6 substitution pattern in the pyrimidine intermediate. For target compound synthesis, R₁ is typically methyl (enabling C2-methyl retention) and R₂ is a halogen (Cl or F) to facilitate nucleophilic displacement at C6 in subsequent steps [8].
Functionalization of the pyrimidine core relies heavily on sequential nucleophilic aromatic substitution (SNAr) reactions, exploiting the activation conferred by ring nitrogen atoms:
Table 2: Nucleophilic Substitution Optimization Parameters
Reaction Step | Optimal Base | Optimal Solvent | Temperature Range | Critical Control Parameter |
---|---|---|---|---|
Piperazine Coupling (C6) | DIPEA | DMF or Acetonitrile | 80-90°C | Anhydrous conditions, Excess piperazine (1.2-1.5 eq) |
Isopropoxy Installation (C4) | Sodium Isopropoxide | Toluene or Dioxane | 100-110°C | Strict exclusion of moisture, Use of molecular sieves |
Tosylation or related sulfonylations modify the piperazine nitrogen, enhancing lipophilicity or enabling further derivatization crucial for structure-activity relationship studies in medicinal chemistry:
Table 3: Sulfonylation Agents and Outcomes
Sulfonylating Agent | Product (Example) | Typical Yield | Key Application | Selectivity Consideration |
---|---|---|---|---|
p-Toluenesulfonyl chloride | 4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine (EVT-3006086) | 75-85% | Standard tosyl derivative, Improves crystallinity | High mono-selectivity with controlled equivalents |
m-Toluenesulfonyl chloride | 4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine (EVT-2648342) | 70-80% | Exploration of meta-substitution effects | Similar selectivity to para-isomer |
Methanesulfonyl chloride | Mesyl derivative (not specified in sources) | 65-75% | Intermediate for further functionalization | Potential for over-sulfonylation |
Optimization of reaction media and catalysts is pivotal for maximizing efficiency and yield across synthetic steps:
Table 4: Solvent and Catalyst Impact on Key Reaction Yields
Reaction Step | Highest Yielding Solvent | Optimal Catalyst/Base | Catalyst/Solvent Effect on Yield |
---|---|---|---|
C6 Piperazine Coupling | DMF or NMP | DIPEA (2.5 eq) | DMF/DIPEA: 85-92%; CH₃CN/DIPEA: 75-80%; Toluene/DIPEA: <50% |
C4 Isopropoxy Installation | Toluene | Sodium Isopropoxide | Toluene: 80-88%; Dioxane: 75-82%; DMF: 60-70% (competes with hydrolysis) |
Piperazine N-Tosylation | Dichloromethane | Pyridine (base/scavenger) | Pyridine/DCM: 85-90%; Aqueous NaOH/DCM: 70-80% |
Translating the multi-step synthesis of 4-isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine to industrial production presents specific challenges addressed by advanced engineering:
Table 5: Batch vs. Flow Reactor Performance for Key Steps
Process Parameter | Batch Reactor Performance | Flow Reactor Performance | Advantage Factor (Flow) |
---|---|---|---|
Heat Transfer Efficiency | Low (Slow cooling/heating) | Very High (Instantaneous) | 10-100x improvement |
Reaction Time (Piperazine SNAr) | 4-12 hours | 0.5-5 minutes | 50-100x reduction |
Overall Yield (Multi-step) | 45-55% | 65-75% | 20-30% absolute increase |
Solvent Consumption (kg/kg product) | High (50-150) | Low (10-30) | 60-80% reduction |
Scalability | Linear scale-up challenges | Numbering-up (Parallel reactors) | Simplified scale-up |
The adoption of continuous manufacturing, particularly for the critical SNAr and cyclization steps, represents a significant advancement toward the cost-effective and sustainable production of 4-isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine and its derivatives for research and potential future pharmaceutical applications [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3